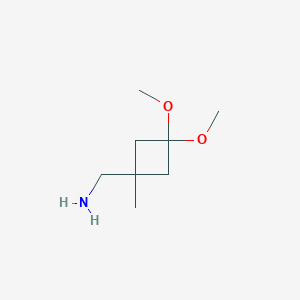

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine

Description

Significance of Alicyclic Structures in Molecular Design

Alicyclic compounds, which are non-aromatic carbocyclic structures, are pivotal in molecular design for several reasons. They introduce a degree of rigidity and three-dimensionality that is often desirable in constructing molecules with specific spatial arrangements of functional groups. This conformational constraint can be a key factor in a molecule's properties and interactions. The introduction of alicyclic structures can disrupt the conjugation of polymer chains, which can be leveraged to improve the optical transparency of materials like polyimide films. Furthermore, the inherent ring strain in smaller alicyclic compounds, such as cyclopropanes and cyclobutanes, can be harnessed as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions, making them valuable synthetic intermediates.

Unique Conformational and Stereochemical Aspects of Substituted Cyclobutanes

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. nih.gov This puckering results in two distinct positions for substituents: axial and equatorial. The ring undergoes a rapid "ring-flipping" process, where axial and equatorial positions interconvert.

For a molecule such as (3,3-Dimethoxy-1-methylcyclobutyl)methanamine, the gem-dimethoxy groups at the 3-position and the methyl and methanamine groups at the 1-position create a complex stereochemical environment. The puckered nature of the ring will lead to different spatial arrangements of these substituents, potentially resulting in diastereomers.

Table 1: General Conformational Properties of Cyclobutane

| Property | Value | Reference |

| C-C-C Bond Angle | ~88° | nih.gov |

| Ring Strain Energy | ~26.3 kcal/mol | nih.gov |

| Dihedral Angle (Puckering) | ~25-35° | researchgate.net |

Historical Context of Cyclobutylamine Synthesis and Applications (Excluding Biological/Medicinal Outcomes)

The synthesis of cyclobutane derivatives has been a long-standing area of interest in organic chemistry. Early methods for the construction of the cyclobutane ring often relied on [2+2] cycloaddition reactions, particularly photochemical cycloadditions. baranlab.org These reactions involve the union of two olefinic components to form the four-membered ring and have been instrumental in accessing a wide variety of cyclobutane structures.

The synthesis of cyclobutylamines, specifically, has been approached through several classical organic reactions. One common historical method is the Hofmann rearrangement of cyclobutanecarboxamide. orgsyn.org This reaction involves the conversion of an amide to a primary amine with one fewer carbon atom. Another established route is the Schmidt reaction, where cyclobutanecarboxylic acid is treated with hydrazoic acid to yield cyclobutylamine. orgsyn.org More recent developments have focused on improving the efficiency and stereoselectivity of these transformations, as well as devising novel routes. For instance, methods involving the reduction of cyclobutanone (B123998) oximes and the reductive amination of cyclobutanone have also been employed. The development of these synthetic methodologies has been crucial for making cyclobutylamine and its derivatives more accessible for research and as building blocks in further chemical synthesis. nih.gov

Overview of Research Trajectories for Novel Synthetic Intermediates

Modern synthetic organic chemistry is increasingly focused on the development of novel synthetic intermediates that provide efficient access to complex molecular architectures. Cyclobutane derivatives are at the forefront of this research due to their potential to serve as "overbred intermediates." rsc.org These are strained molecules that can undergo controlled ring-opening or rearrangement reactions to generate more complex, often acyclic or larger-ring structures with high levels of stereocontrol.

Current research is exploring new catalytic methods for the synthesis and functionalization of cyclobutanes. This includes the use of transition metal catalysis and photoredox catalysis to achieve previously challenging transformations. rsc.orgorganic-chemistry.org For example, strain-release reactions of bicyclo[1.1.0]butanes have emerged as a powerful strategy for the synthesis of polysubstituted cyclobutanes. nih.govresearchgate.net The development of methods for the enantioselective synthesis of chiral cyclobutane derivatives is also a major focus, as these compounds are valuable for the synthesis of non-racemic complex molecules. researchgate.net The compound this compound, with its multiple functional groups and stereocenters, exemplifies the type of novel synthetic intermediate that is of interest to the chemical community for its potential in creating diverse and complex molecular structures for applications in materials science and other non-biological fields. lifechemicals.com

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethoxy-1-methylcyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKCGZVFHLHNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(OC)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethoxy 1 Methylcyclobutyl Methanamine

Retrosynthetic Analysis of the (3,3-Dimethoxy-1-methylcyclobutyl)methanamine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and structural motifs.

The primary amine of the methanamine group suggests a disconnection at the C-N bond, which points to a precursor such as an aldehyde or a related carbonyl derivative. This disconnection is a common strategy in amine synthesis, often achieved through reductive amination. masterorganicchemistry.com Further deconstruction of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a critical step. mdpi.com The [2+2] cycloaddition is a powerful and widely used method for the formation of cyclobutane rings and represents a logical disconnection for this core structure. kib.ac.cnnih.gov This leads to simpler alkene and ketene (B1206846) (or ketene equivalent) precursors.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnect C-N bond: This suggests a precursor like (3,3-dimethoxy-1-methylcyclobutyl)carbaldehyde, which can be converted to the target amine via reductive amination.

Disconnect Cyclobutane Ring ([2+2] Cycloaddition): The 1-methyl-3,3-dimethoxycyclobutanone core can be conceptually broken down into an alkene and a ketene. Specifically, a substituted ketene or a keteniminium ion could react with an appropriate alkene to form the cyclobutanone (B123998) ring. scispace.com

This analysis provides a roadmap for the forward synthesis, starting with the construction of the cyclobutane ring, followed by functionalization and amination.

Precursor Chemistry and Stereocontrolled Cyclobutane Ring Formation

The formation of the substituted cyclobutane ring is a pivotal part of the synthesis. Achieving the desired substitution pattern, including the quaternary center at the 1-position and the geminal dimethoxy groups at the 3-position, requires careful selection of precursors and reaction conditions.

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, involving the union of two double-bond-containing molecules to form a four-membered ring. acs.org In the context of synthesizing the core of this compound, a key intermediate would be a dimethylated cyclobutanone.

One effective strategy involves the reaction of a keteniminium salt with an alkene. scispace.com Keteniminium ions, generated from the corresponding α-chloroenamines, are highly reactive and readily undergo [2+2] cycloaddition with a variety of alkenes. To achieve the desired 1-methyl substitution, an appropriately substituted alkene or ketene precursor would be necessary. The reaction conditions for these cycloadditions are often mild, allowing for good functional group tolerance. scispace.com

Photochemical [2+2] cycloadditions are another powerful tool for constructing cyclobutane rings. acs.org This method involves the photoexcitation of one of the alkene components, which then reacts with a ground-state alkene. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates and reaction conditions.

| [2+2] Cycloaddition Strategy | Reactants | Key Features |

| Keteniminium Ion Cycloaddition | Keteniminium salt and Alkene | Mild reaction conditions, good functional group compatibility. scispace.com |

| Photochemical Cycloaddition | Two alkene components (one photoexcited) | Access to diverse cyclobutane structures, stereoselectivity can be controlled. acs.org |

Once a suitable cyclobutanone is formed, further functionalization is required to introduce the 3,3-dimethoxy groups. A common approach is the protection of a ketone as a ketal. Starting from a 3-oxocyclobutanecarboxylic acid derivative, the ketone can be protected as a dimethyl ketal by treatment with methanol (B129727) in the presence of an acid catalyst.

The synthesis of a key precursor, 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, can be achieved through a diastereoselective Grignard addition to 3-oxocyclobutane carboxylic acid. calstate.edu This intermediate can then be further manipulated to install the desired functionalities.

The introduction of the methyl group at the 1-position can be accomplished at various stages of the synthesis, depending on the chosen route. It can be incorporated into one of the cycloaddition partners or introduced later through alkylation of an enolate intermediate. The conformational constraints of the cyclobutane ring are an important consideration in drug discovery, and the introduction of a methyl group can significantly impact the biological properties of a molecule. digitellinc.com

Advanced Amination Techniques for Methanamine Derivatization

The final key transformation in the synthesis of this compound is the introduction of the methanamine group. This is typically achieved by converting a carbonyl group, such as an aldehyde, into an amine.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the synthesis of the target molecule, the precursor (3,3-dimethoxy-1-methylcyclobutyl)carbaldehyde would be treated with a source of ammonia (B1221849), followed by a reducing agent. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. researchgate.net Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reagent for reductive amination. organic-chemistry.org

The general scheme for the reductive amination is as follows:

Step 1: Imine Formation: The aldehyde reacts with ammonia to form an imine.

Step 2: Reduction: The imine is reduced by a hydride-based reducing agent to yield the primary amine.

The choice of reducing agent and reaction conditions is crucial to ensure high yields and prevent side reactions. The development of novel amine-borane complexes has provided even milder and more selective reagents for reductive amination. purdue.edu

| Reducing Agent | Typical Reaction Conditions | Advantages |

| Sodium Borohydride (NaBH4) | Methanol solvent | Readily available and cost-effective. researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane solvent, often with acetic acid | Mild and selective, tolerates a wide range of functional groups. organic-chemistry.org |

| α-Picoline-borane | Methanol, water, or neat conditions | Efficient and can be used in environmentally friendly solvents. |

While reductive amination is the most direct route, other methods for forming the C-N bond of the methanamine group can be considered. These alternative pathways might be employed if the aldehyde precursor is difficult to access or if specific stereochemical control is required.

One such alternative is the Hofmann rearrangement , where a primary amide is converted to a primary amine with one fewer carbon atom. This would require the synthesis of (3,3-dimethoxy-1-methylcyclobutyl)acetamide as a precursor.

Another approach is the Gabriel synthesis , which involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. This would necessitate the preparation of (3,3-dimethoxy-1-methylcyclobutyl)methyl halide.

These alternative methods, while well-established in organic synthesis, often involve more steps and may be less efficient than the direct reductive amination of the corresponding aldehyde.

Optimization of Synthetic Pathways

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established methods for constructing similar cyclobutane-containing molecules. Optimization of these pathways is crucial for improving efficiency and making the compound more accessible for research purposes.

Yield and Selectivity Enhancement in Multi-step Synthesis

Multi-step syntheses of complex molecules like this compound often suffer from cumulative yield losses. Strategies to enhance yield and selectivity focus on each step of the synthetic sequence. For instance, in the construction of the cyclobutane core, a common precursor might be a cyclobutanone derivative. The introduction of the methanamine group can often be achieved through reductive amination.

Key optimization parameters for reductive amination include the choice of reducing agent, solvent, and reaction temperature. Different reducing agents can offer varying degrees of selectivity and reactivity. For example, sodium triacetoxyborohydride is often favored for its mildness and high chemoselectivity.

| Parameter | Options | Impact on Yield and Selectivity |

| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride, Catalytic hydrogenation (e.g., H₂/Pd-C) | Choice affects chemoselectivity (e.g., reduction of imines in the presence of other carbonyls) and stereoselectivity. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetic Acid (as co-solvent) | Solvent polarity and ability to dissolve intermediates can significantly influence reaction rates and equilibria. |

| Temperature | -78 °C to reflux | Lower temperatures can enhance selectivity, while higher temperatures may be required to drive the reaction to completion, potentially at the cost of side reactions. |

| pH | Acidic to neutral | The formation of the intermediate iminium ion is pH-dependent; careful control is necessary to maximize its concentration without causing degradation of starting materials. |

Scalable Synthetic Approaches for Research and Industrial Applications

Transitioning a synthetic route from laboratory to a larger scale presents challenges in terms of safety, cost, and practicality. For a compound like this compound, a scalable synthesis would likely prioritize commercially available starting materials and robust, high-yielding reactions.

One potential scalable route could involve a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations. While hyperbaric conditions for cycloadditions can be effective, they may not be ideal for large-scale production. researchgate.net Alternative methods, such as photochemical or thermally induced cycloadditions, might be explored for better scalability.

Comparative Analysis of Synthetic Routes to Analogues (Excluding Biological Activity Focus)

The synthesis of analogues of this compound provides valuable insights into the chemical space around this scaffold. By examining the synthesis of related cyclobutyl methanamine derivatives and their halogenated counterparts, a broader understanding of applicable synthetic methodologies can be gained.

Synthesis of Related Cyclobutyl Methanamine Derivatives

The synthesis of various cyclobutyl amine derivatives has been explored, often as part of medicinal chemistry programs. chemrxiv.orgnih.gov These syntheses highlight the versatility of the cyclobutane ring as a scaffold. For example, cyclobutyl(thiophen-3-yl)methanamine (B13347833) can be synthesized through several routes, including reductive amination of a corresponding ketone, nucleophilic addition of a Grignard reagent to an aldehyde, or a [2+2] cycloaddition approach. vulcanchem.com

| Synthetic Method | Precursors | Key Reagents | Advantages |

| Reductive Amination | Cyclobutyl(thiophen-3-yl)ketone, Ammonia/Primary amine | H₂/Pd-C, NaBH₃CN | Utilizes readily available ketone precursors. vulcanchem.com |

| Nucleophilic Substitution | Cyclobutyl Grignard reagent, Thiophene-3-carbaldehyde | Mg, Et₂O | Good for creating specific carbon-carbon bonds. vulcanchem.com |

| [2+2] Cycloaddition | Thiophene-substituted allenes, Vinyl ethers | High pressure | Can construct the cyclobutane ring with desired substituents. vulcanchem.com |

The synthesis of cis-cyclobutyl diamines has been achieved through a Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with triazinanes, followed by acidic cleavage of the resulting aminal. chemrxiv.org This "cycloaddition/ring-opening" strategy offers an efficient route to functionalized cyclobutanes. chemrxiv.org

Introduction of Halogenated Variants (e.g., Difluorocyclobutyl)

The introduction of fluorine atoms into organic molecules can significantly alter their properties. While specific examples of the synthesis of difluorocyclobutyl analogues of this compound are not readily found, the synthesis of other fluorinated analogues provides a template for such transformations.

For instance, the synthesis of fluorinated vitamin D3 analogues has been extensively studied. mdpi.com The introduction of difluoro groups can be achieved using various fluorinating agents. One common method involves the reaction of a ketone with diethylaminosulfur trifluoride (DAST) or related reagents to generate a gem-difluoro group.

Advanced Structural Elucidation and Stereochemical Studies

Conformational Analysis of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. libretexts.orgdalalinstitute.com For a substituted cyclobutane such as (3,3-Dimethoxy-1-methylcyclobutyl)methanamine, the orientation of the substituents on the puckered ring is of paramount importance. The substituents can occupy either axial or equatorial positions, and the relative stability of these conformers is influenced by steric and electronic factors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of cyclobutane rings. nih.govresearchgate.net The coupling constants between protons on the ring, particularly the vicinal (3JHH) and long-range (4JHH) couplings, are highly dependent on the dihedral angles between them, which in turn are defined by the ring's pucker and the substituent's orientation. nih.gov

For this compound, the analysis of the 1H NMR spectrum would be crucial. The chemical shifts of the ring protons are influenced by the anisotropic effects of the substituents. For instance, an axial methyl group would likely experience a different magnetic environment compared to an equatorial one.

Table 1: Representative 1H NMR Chemical Shifts and Coupling Constants for Substituted Cyclobutanes

| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constants (Hz) |

| Haxial | 1.8 - 2.2 | 2Jgem = -12 to -15 |

| Hequatorial | 2.0 - 2.5 | 3Jcis = 8 to 11 |

| CH3 (axial) | 1.1 - 1.3 | 3Jtrans = 5 to 8 |

| CH3 (equatorial) | 1.0 - 1.2 | 4JW-coupling = 0 to 2 |

Note: This table provides representative data for substituted cyclobutanes to illustrate the principles of conformational analysis by NMR. Actual values for this compound would need to be determined experimentally.

At room temperature, the interconversion between different puckered conformations of the cyclobutane ring is often rapid on the NMR timescale, leading to averaged signals. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be employed to study this conformational exchange. By lowering the temperature, it is possible to "freeze out" individual conformers, allowing for their independent characterization. From the coalescence temperature and the chemical shift differences between the exchanging sites, the energy barrier for ring flipping can be calculated.

Stereoisomeric Characterization and Resolution

The presence of a chiral center at the C1 position of the cyclobutane ring in this compound gives rise to stereoisomerism. The four different substituents attached to C1 are the methyl group, the aminomethyl group, and the C2 and C4 carbons of the ring. Furthermore, the relative orientation of the methyl and aminomethyl groups with respect to the ring can lead to diastereomers (cis and trans isomers).

The characterization of these stereoisomers would typically involve a combination of chromatographic and spectroscopic techniques. Chiral chromatography could be used to separate the enantiomers, while NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can help in determining the relative stereochemistry (cis or trans) of the diastereomers.

X-ray Crystallographic Studies of Derived Salts or Co-crystals

While obtaining suitable crystals of the parent amine for X-ray diffraction may be challenging, the formation of crystalline salts (e.g., hydrochloride or tartrate) or co-crystals can facilitate this analysis. researchgate.netnih.govnih.gov X-ray crystallography provides unambiguous proof of the solid-state conformation and the absolute stereochemistry of a chiral molecule. nih.gov A successful crystallographic study would reveal precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's preferred conformation in the crystalline state. This data would be invaluable for validating the conformational preferences deduced from spectroscopic and computational methods.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about the presence and local environment of functional groups. dtic.milproquest.comifo.lviv.ua For this compound, the vibrational spectra would exhibit characteristic bands for the N-H stretches of the primary amine, C-H stretches of the methyl and methylene (B1212753) groups, and C-O stretches of the methoxy (B1213986) groups.

The position, shape, and intensity of these bands can be sensitive to the conformational state of the molecule. For instance, hydrogen bonding involving the amine group could lead to a broadening and shifting of the N-H stretching frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Primary Amine (R-NH2) | N-H stretch | 3300 - 3500 (two bands) |

| N-H bend | 1590 - 1650 | |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

| CH2 bend | 1450 - 1470 | |

| CH3 bend | 1370 - 1380 | |

| Ether (C-O-C) | C-O stretch | 1070 - 1150 |

| Cyclobutane Ring | Ring vibrations | Fingerprint region (below 1500) |

Note: This table presents expected ranges for the vibrational frequencies of the functional groups present in the molecule. The precise values can be influenced by the molecular environment and conformational effects.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Amine Functional Group

The primary aminomethyl group is a key site of reactivity, characterized by the nucleophilic lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

The nitrogen atom of the primary amine acts as a potent nucleophile, readily attacking electron-deficient centers. This reactivity allows for a wide array of derivatization reactions, primarily with electrophilic partners.

Acylation: The amine undergoes nucleophilic acyl substitution with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product.

Alkylation: Reaction with alkyl halides proceeds via a nucleophilic substitution (typically SN2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction can lead to mono-, di-, and even tri-alkylation, forming secondary, tertiary, and quaternary ammonium (B1175870) salts, respectively. Controlling the stoichiometry of the reactants is crucial for achieving selective mono-alkylation.

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reactant Class | Specific Reagent | Product Type | Reaction Mechanism |

| Acyl Halide | Acetyl Chloride | Amide | Nucleophilic Acyl Substitution |

| Alkyl Halide | Methyl Iodide | Secondary Amine | Nucleophilic Substitution (SN2) |

| Aldehyde/Ketone | Acetone (with reducing agent) | Secondary Amine | Reductive Amination |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved using protecting groups that can be selectively introduced and later removed under specific conditions. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is one of the most common amine protecting groups, installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.uk The resulting carbamate (B1207046) is stable to a wide range of nucleophilic and basic conditions. Deprotection is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which causes the carbamate to fragment, releasing the free amine, carbon dioxide, and isobutylene. masterorganicchemistry.com

Carboxybenzyl (Cbz) Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. The resulting carbamate is stable to acidic and some basic conditions. A key advantage of the Cbz group is its selective removal by catalytic hydrogenolysis (e.g., H2 gas with a palladium-on-carbon catalyst), conditions which are orthogonal to the acid-labile Boc group. fishersci.co.uk

Table 2: Common Amine Protection Strategies

| Protecting Group | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk |

| Carboxybenzyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2/Pd-C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Transformations Involving the Dimethoxy Acetals

The dimethoxy acetal (B89532) group, also known as a ketal in this instance as it protects a ketone precursor, is generally stable under neutral and basic conditions but is susceptible to cleavage and transformation in the presence of acid.

Hydrolysis: The most fundamental reaction of the dimethoxy acetal is its acid-catalyzed hydrolysis back to the parent ketone, 3-methylcyclobutanone. The reaction is reversible and is driven to completion by the presence of excess water. The mechanism typically proceeds via an A-1 or A-2 pathway. chemistrysteps.comosti.gov In the first step, one of the methoxy (B1213986) oxygens is protonated by an acid catalyst, converting it into a good leaving group (methanol). youtube.com The departure of methanol (B129727) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to eliminate the second molecule of methanol and generate the final ketone product. chemistrysteps.com

Transacetalization: In the presence of an acid catalyst and a different alcohol or diol, the dimethoxy acetal can undergo transacetalization. This equilibrium process involves exchanging the methoxy groups for the new alkoxy groups. Using a diol, such as ethylene (B1197577) glycol, is a common strategy to form a more stable cyclic acetal (a 1,3-dioxolane (B20135) derivative), driven by the entropically favorable release of two methanol molecules.

Table 3: Reactions of the Dimethoxy Acetal Group

| Reaction | Reagents | Product |

| Hydrolysis | H3O+ (aq) | 1-(Aminomethyl)-3-methylcyclobutan-1-one |

| Transacetalization | Ethylene glycol, H+ catalyst | 2-(1-(Aminomethyl)-3-methylcyclobutyl)-2-methyl-1,3-dioxolane |

The selective manipulation of one methoxy group while leaving the other intact is a significant synthetic challenge. Standard acetal hydrolysis conditions typically lead to the removal of both groups. However, specialized reagents and reaction conditions can theoretically achieve selective mono-demethylation. For instance, certain Lewis acids in carefully controlled stoichiometric amounts or radical-based methodologies might facilitate the cleavage of one C-O bond. nih.govresearchgate.net Such transformations are highly substrate-dependent and would require specific investigation to determine their feasibility for this particular compound.

Reactivity of the Cyclobutyl Ring

The cyclobutane (B1203170) ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which makes it more reactive than larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane, but less reactive than the highly strained cyclopropane (B1198618) ring. nih.gov This inherent strain influences its chemical behavior, making it susceptible to ring-opening reactions under conditions that would not affect larger rings.

Catalytic Hydrogenation: While the acetal and amine groups are generally stable to hydrogenation (unless a Cbz group is present), the cyclobutyl ring itself can be cleaved under forcing conditions. High temperatures, high pressures of hydrogen gas, and potent catalysts (e.g., platinum or nickel) can induce the hydrogenolysis of a C-C bond within the ring, leading to the formation of an acyclic alkane derivative. pharmaguideline.com

Reaction with Halogens: Unlike unstrained alkanes, which react with halogens via a radical substitution mechanism under UV light, strained rings like cyclobutane can undergo addition reactions that lead to ring opening, similar to cyclopropane. pharmaguideline.com Reaction with bromine (Br2) or chlorine (Cl2), particularly at elevated temperatures or with Lewis acid catalysis, could potentially lead to 1,4-dihalo-substituted acyclic products.

The presence of substituents on the cyclobutyl ring, such as the methyl and aminomethyl groups, can influence the regioselectivity of ring-opening reactions by affecting bond strengths and steric accessibility. mdpi.com

Table 4: Potential Ring-Opening Reactions of the Cyclobutyl Moiety

| Reaction Type | Reagents | Potential Product Class | Conditions |

| Hydrogenolysis | H2, Ni or Pt catalyst | Acyclic alkane | High temperature, high pressure |

| Halogenation | Br2 or Cl2 | Acyclic 1,4-dihalide | Elevated temperature or Lewis acid |

Ring-Opening Reactions

There is no available information in peer-reviewed journals or patents that describes ring-opening reactions specifically involving (3,3-dimethoxy-1-methylcyclobutyl)methanamine. The inherent strain of the cyclobutane ring suggests that such reactions are plausible under certain conditions, for instance, through acid-catalyzed or transition-metal-mediated pathways. However, without experimental studies, any discussion of potential reaction products or mechanisms would be purely speculative.

Functionalization of the Cyclobutyl Skeleton

The functionalization of the cyclobutyl skeleton of this compound has not been reported in the accessible scientific literature. General methods for the functionalization of cyclobutane rings, such as C-H activation or derivatization of the amine group, could theoretically be applied. However, the influence of the gem-dimethoxy and methyl substituents on the reactivity and regioselectivity of such transformations remains uninvestigated.

Mechanistic Studies of Key Synthetic Transformations

Consistent with the lack of data on its reactivity, there are no published mechanistic studies on key synthetic transformations involving this compound. Elucidation of reaction mechanisms requires detailed experimental work, including kinetic studies, isotopic labeling, and computational analysis, none of which have been reported for this specific compound.

Role As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules (Focus on Synthetic Strategy)

The incorporation of a cyclobutane (B1203170) ring into a larger molecule is a key strategy for introducing conformational restraint. nih.gov This can be particularly useful in drug design, where a more rigid ligand may exhibit higher binding affinity and selectivity for its target. The cyclobutane unit in (3,3-Dimethoxy-1-methylcyclobutyl)methanamine can serve as a rigid scaffold to orient functional groups in specific spatial arrangements.

Synthetic strategies for integrating such building blocks into more complex structures often involve leveraging the functional handles present on the cyclobutane core. The primary amine of this compound can readily undergo a variety of transformations, including:

Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonamide formation: Reaction with sulfonyl chlorides. nih.gov

Alkylation and arylation reactions.

The dimethoxy ketal group serves as a protected ketone. Under acidic conditions, this group can be hydrolyzed to reveal a carbonyl functionality, which can then be used in a range of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or the formation of heterocycles. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure.

The general synthetic approach often involves the initial coupling of the amine group, followed by the deprotection and reaction of the ketone. This allows for the creation of complex molecules where the cyclobutane ring acts as a central organizing element.

Design and Synthesis of Molecular Libraries Utilizing the Cyclobutyl Core

The development of molecular libraries is a cornerstone of modern drug discovery. The cyclobutane core is an attractive scaffold for such libraries due to its three-dimensional character, which allows for the exploration of a broader chemical space compared to flat, aromatic systems. nih.govnih.gov

The design of cyclobutane-based libraries often focuses on achieving both chemical and shape diversity. nih.govwhiterose.ac.uk This can be accomplished by systematically varying the substituents around the cyclobutane ring. For a building block like this compound, a library could be generated by reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes. nih.gov

A key strategy in the synthesis of such libraries is the use of a common intermediate that can be readily diversified. nih.govresearchgate.net For example, a 3-azido-cyclobutanone intermediate has been used to generate a library of 33 novel 3D cyclobutane fragments. nih.gov These fragments were diversified into secondary amines, amides, and sulfonamides. nih.gov Similarly, this compound could serve as a key intermediate for the synthesis of a focused library of compounds.

The design of these libraries can be guided by computational methods, such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, to ensure broad coverage of chemical and shape space. nih.govnih.gov The generation of both cis and trans isomers, where applicable, can further enhance the shape diversity of the library. nih.gov

Table 1: Potential Library Generation from this compound

| Reaction Type | Reactant | Resulting Functional Group | Diversity Element |

|---|---|---|---|

| Amidation | Carboxylic Acid (R-COOH) | Amide | R-group of the acid |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-group of the sulfonyl chloride |

Development of Novel Linker and Scaffold Architectures

The rigid and puckered nature of the cyclobutane ring makes it an excellent candidate for use as a linker or scaffold in drug design. nih.gov Unlike flexible aliphatic chains, a cyclobutane linker can pre-organize the connected functional groups into a specific conformation, which can be advantageous for binding to a biological target.

The 1,3-disubstituted cyclobutane motif, in particular, has been explored as a conformationally restricted alternative to ethyl or propyl linkers. ru.nl The defined stereochemistry of the substituents on the cyclobutane ring allows for precise control over the geometry of the final molecule.

This compound can be envisioned as a scaffold from which to build out in multiple directions. The primary amine provides an attachment point for one part of a molecule, while the latent ketone at the 3-position can be used to introduce a second substituent after deprotection. The methyl group at the 1-position adds a further degree of steric definition to the scaffold.

The use of cyclobutane scaffolds can also lead to improved physicochemical properties. For instance, the introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter that is often correlated with improved solubility and metabolic stability. nih.gov

Application in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov This method relies on screening small, low-molecular-weight compounds (fragments) for weak binding to a target protein. These initial hits are then optimized and grown into more potent drug candidates.

There is a growing need for unique fragment libraries with a high degree of three-dimensionality, as these can access different regions of chemical space compared to the predominantly flat fragments that have been historically used. vu.nl The cyclobutane moiety is an attractive, yet underrepresented, scaffold for the construction of 3D fragments. nih.govnih.gov

The advantages of using cyclobutane-based fragments in FBDD include:

Three-Dimensional Shape: The puckered nature of the cyclobutane ring provides a non-planar scaffold that can lead to improved binding interactions.

Accessible Growth Vectors: The substituents on the cyclobutane ring can serve as points for elaboration, allowing for the systematic growth of the fragment into a more potent inhibitor. nih.gov

Favorable Physicochemical Properties: Cyclobutane-containing fragments often possess desirable properties, such as good solubility and metabolic stability. nih.gov

A compound like this compound embodies the key features of a valuable fragment. It has a molecular weight under 300 g/mol , contains a 3D scaffold, and possesses a functional group (the primary amine) that can be used to link to other fragments or to grow the molecule. The protected ketone offers a latent functional handle for further modification.

The synthesis of focused libraries of cyclobutane fragments, as described in section 5.2, is a key enabling technology for the application of these scaffolds in FBDD. nih.gov

Table 2: Properties of this compound Relevant to FBDD

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Weight | 159.23 g/mol | Falls within the typical range for fragments (<300 g/mol ). |

| Fsp³ | > 0.5 | High degree of three-dimensionality. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. aps.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine over time. This would provide information on its conformational flexibility, intramolecular motions, and how it might interact with a solvent or other molecules in a non-static environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are often used to predict spectroscopic data like NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions, when compared with experimental spectra, can help confirm the molecule's structure and assign its spectral signals.

Reaction Mechanism Predictions and Transition State Analysis

For understanding the reactivity of this compound in chemical reactions, computational studies can be employed to predict reaction pathways. This involves locating the transition state structures and calculating the activation energies, providing a detailed mechanistic understanding that can be difficult to obtain through experimental means alone. mdpi.com

Development of Computational Models for Cyclobutyl Systems

Computational and theoretical chemistry have become indispensable tools for understanding the unique structural and reactive properties of cyclobutyl systems. The inherent ring strain and puckered conformation of the cyclobutane (B1203170) ring present distinct challenges and opportunities in molecular design, which computational models are well-suited to explore. nih.govpharmablock.com These models allow researchers to investigate reaction mechanisms, predict biological activity, and design novel molecular scaffolds with a level of detail that is often inaccessible through experimental methods alone. Key methodologies in this field include Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and advanced library design algorithms. nih.govacs.org

Elucidating Reaction Mechanisms

Density Functional Theory (DFT) calculations are a cornerstone for investigating the intricate mechanisms of reactions involving cyclobutane rings. By modeling the potential energy surface of a reaction, DFT can identify transition states, intermediates, and determine activation energies, thereby providing deep insights into reaction feasibility and stereochemical outcomes.

A prominent example is the computational study of the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.orgresearchgate.net DFT calculations were employed to unveil the complete reaction mechanism, identifying the rate-determining step as the simultaneous cleavage of two C–N bonds and the release of a nitrogen molecule (N₂). acs.org This step leads to the formation of a 1,4-biradical intermediate, which then collapses in a barrierless ring-closure to form the final cyclobutane product. acs.org The computational models successfully rationalized the stereoretentive nature of the reaction by demonstrating that the energy barrier for radical rotation is higher than that for cyclization. acs.org

Furthermore, the models were used to probe the relationship between substrate electronics and reaction yield. Researchers calculated the activation energy for the rate-determining step for three different pyrrolidine (B122466) derivatives and compared these theoretical values with the experimental yields. acs.org

| Substituent (R) on Phenyl Ring | Calculated Activation Energy (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| 4-OMe | 16.0 | 25 |

| 2-Cl | 17.7 | 88 |

This table presents the computationally derived activation energies for the rate-determining step in the synthesis of cyclobutane scaffolds from different pyrrolidine derivatives, alongside the corresponding experimental yields. acs.org

These findings highlight the predictive power of DFT in rationalizing experimental outcomes and guiding the future design of synthetic routes for complex cyclobutane derivatives. acs.org

Predicting Molecular Interactions and Biological Activity

In the realm of medicinal chemistry, computational models are crucial for predicting how cyclobutane-containing molecules interact with biological targets, such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose. Docking predicts the preferred binding orientation of a molecule to a target, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time. nih.govresearchgate.net

These techniques were effectively applied to study novel cyclobutane-containing analogs of Combretastatin A4 (CA4), a potent natural compound that targets the protein tubulin. nih.gov By replacing the flexible cis-stilbene (B147466) unit of CA4 with a more rigid cyclobutane ring, researchers aimed to create analogs with improved properties. Molecular docking studies were performed to place the cis and trans isomers of the cyclobutane analogs into the colchicine (B1669291) binding site of tubulin. nih.gov Subsequent MD simulations were run to refine the binding poses and assess the stability of the interactions. nih.gov

The modeling studies revealed key differences between the isomers. The cis isomers were found to form more stable hydrogen bonds with the T5 loop of tubulin, whereas the trans isomers exhibited only transient interactions. nih.gov These computational results were in good agreement with the experimental cytotoxicity data, providing a molecular-level explanation for the observed biological activity. nih.govresearchgate.net

| Interaction Type | Interacting Residue(s) in Tubulin | Observed For | Significance |

|---|---|---|---|

| Hydrogen Bonding | T5 Loop | cis isomers | Key for stable binding and biological activity. nih.gov |

| π-cation Interaction | Lys 252 | Both isomers | Contributes to binding affinity. nih.gov |

| Other Interactions | Asn 101, Ser 178, Asn 256 | Both isomers | Further stabilizes the ligand in the binding pocket. nih.gov |

This table summarizes the key molecular interactions between cyclobutane-containing CA4 analogs and the tubulin protein, as identified through molecular docking and dynamics simulations. nih.gov These interactions are critical for understanding the structure-activity relationship.

Designing Novel Cyclobutane Scaffolds

Beyond analyzing existing compounds, computational models are instrumental in the de novo design of novel molecular structures. A modern approach in drug discovery is fragment-based drug discovery (FBDD), which relies on screening libraries of small molecules, or "fragments," to identify starting points for lead optimization. The design of these libraries is critical to their success, and computational methods are used to ensure they cover a diverse and relevant chemical space.

Recently, a 3D cyclobutane fragment library was designed and synthesized specifically to address the underrepresentation of such scaffolds in screening collections. nih.govnih.gov The design process was heavily guided by computational analysis. nih.govvu.nl

| Computational Technique | Purpose in Library Design |

|---|---|

| Principal Component Analysis (PCA) | To ensure broad coverage of physicochemical property space and chemical diversity. nih.govnih.gov |

| Principal Moment of Inertia (PMI) Analysis | To ensure a high degree of three-dimensional (3D) character and shape diversity. nih.govnih.gov |

| Rule of Three (RO3) Filtering | To select for fragments with desirable physicochemical properties for FBDD (e.g., low molecular weight, appropriate lipophilicity). nih.gov |

This table outlines the computational techniques used to guide the design of a novel 3D cyclobutane fragment library, ensuring both chemical and shape diversity. nih.govnih.gov

By using Principal Component Analysis (PCA), researchers could map the chemical space defined by key molecular descriptors and select fragments that populated this space broadly. nih.gov Principal Moment of Inertia (PMI) analysis was then used to quantify the 3D shape of the molecules, ensuring the library contained a diverse range of shapes beyond the flat structures that dominate many screening collections. nih.gov This computationally driven approach enabled the creation of a focused library of 33 novel cyclobutane fragments, including both cis and trans isomers, to maximize shape diversity for use in FBDD campaigns. nih.govnih.gov

Future Research Directions and Methodological Advancements

Exploration of Asymmetric Synthesis Routes to Chiral Analogues

The structure of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine contains a quaternary stereocenter at the C1 position of the cyclobutane (B1203170) ring. The development of synthetic routes that can control the absolute stereochemistry at this center is a significant and challenging goal. While achiral syntheses may be straightforward, accessing specific enantiomers (chiral analogues) requires sophisticated asymmetric methodologies. nih.govresearchgate.net Future research will likely focus on catalytic enantioselective transformations, which offer an efficient path to enantioenriched cyclobutanes. researchgate.netacs.org

Potential strategies could involve the asymmetric functionalization of a pre-formed prochiral cyclobutanone (B123998) or cyclobutene (B1205218) intermediate. researchgate.netnih.gov For instance, a prochiral cyclobutanone could undergo desymmetrization through a nitrogen insertion reaction using a chiral amine auxiliary, establishing the quaternary stereocenter in a controlled manner. nih.gov Alternatively, catalytic asymmetric addition reactions to a cyclobutene precursor could be employed. nih.gov Rhodium- or cobalt-based catalytic systems, which have shown success in the asymmetric carbometallation and hydroacylation of cyclobutenes, could be adapted to install the required methyl and methanamine groups (or their precursors) with high enantioselectivity. nih.govresearchgate.net The development of such routes is crucial for accessing optically pure versions of the target compound and its derivatives.

| Catalytic Approach | Potential Catalyst Type | Key Transformation | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Hydroacylation | Chiral Rhodium Complex | Addition to a meso-cyclobutene | Enantioselective formation of a functionalized cyclobutane. nih.gov |

| Enantioselective [2+2] Cycloaddition | Chiral Lewis Acid or Organocatalyst | Formation of the cyclobutane ring from alkene precursors | Direct synthesis of a chiral cyclobutane core. elsevierpure.com |

| Desymmetrization | Chiral Amine Auxiliary | Ring expansion/rearrangement of a prochiral cyclobutanone | Creation of a chiral quaternary center from a symmetric precursor. nih.gov |

| Enantioselective Coupling | Chiral Cobalt Complex | Coupling of alkynes and cyclobutenes | Construction of densely functionalized chiral cyclobutanes. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Techniques

Traditional batch synthesis of complex molecules like this compound can face challenges related to scalability, safety, and process control. The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these limitations. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, purity, and safety. ucd.ievapourtec.comalmacgroup.com

A future, optimized synthesis could involve a multi-step flow process. For example, the formation of the cyclobutane ring via a photochemical [2+2] cycloaddition could be performed in a flow reactor equipped with high-power LEDs, providing a more energy-efficient and scalable alternative to traditional batch photoreactors. almacgroup.comresearchgate.net Subsequent functional group manipulations could be performed in downstream modules, incorporating packed-bed reactors with immobilized catalysts or reagents to streamline the process. Automation can be integrated to control reagent delivery, monitor reaction progress, and trigger purification steps, enabling high-throughput synthesis and rapid optimization of reaction conditions. researchgate.net This approach not only enhances efficiency and scalability but also allows for the on-demand production of the target compound. nih.gov

Application of Advanced Analytical Techniques for In-Process Control

To fully realize the benefits of continuous manufacturing, robust in-process control is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring Critical Process Parameters (CPPs) in real-time. wikipedia.orgmt.com The adoption of PAT is a paradigm shift from static batch production to a more dynamic and understood manufacturing process. longdom.orgnews-medical.net

For the synthesis of this compound, various PAT tools could be integrated directly into a flow chemistry setup. nih.gov For instance, inline spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy could monitor the concentration of reactants and the formation of intermediates and the final product in real-time. This data allows for immediate feedback and adjustment of process parameters to maintain optimal conditions and ensure consistent product quality (Critical Quality Attributes, CQAs). longdom.org Similarly, online chromatography (e.g., UPLC or SFC) can be used for at-line analysis of reaction mixtures, providing detailed information on purity and by-product formation. The implementation of these advanced analytical techniques facilitates a Quality by Design (QbD) approach, where process understanding is paramount, leading to more robust and reliable synthetic routes. longdom.org

| Analytical Technique | Mode | Critical Process Parameter (CPP) Monitored | Purpose |

|---|---|---|---|

| FTIR / Raman Spectroscopy | In-line | Reagent concentration, product formation rate | Real-time reaction kinetics and endpoint determination. news-medical.net |

| UV-Vis Spectroscopy | In-line | Concentration of chromophoric species | Monitoring specific intermediates or by-products. |

| Ultra-High-Performance Liquid Chromatography (UPLC) | On-line / At-line | Product purity, impurity profile | Detailed analysis of reaction mixture composition for quality control. longdom.org |

| Mass Spectrometry (MS) | On-line | Molecular weight confirmation | Verification of product and intermediate identity during synthesis. news-medical.net |

Development of Novel Derivatization Strategies for Broader Chemical Space Exploration (Excluding Biological Outcomes)

The primary amine of this compound serves as a versatile chemical handle for derivatization, enabling the systematic exploration of the chemical space around this unique cyclobutane scaffold. researchgate.net Future research can focus on developing novel and efficient strategies to generate a diverse library of analogues by modifying this functional group. The goal of such exploration is to systematically vary physicochemical properties such as steric bulk, electronics, and polarity. researchgate.net

Key derivatization strategies could include:

Acylation and Sulfonylation: Reaction of the primary amine with a wide array of acyl chlorides, sulfonyl chlorides, or carboxylic acids would yield a diverse set of amides and sulfonamides. These reactions are typically robust and can be adapted to high-throughput synthesis formats.

Reductive Amination: Condensing the amine with various aldehydes and ketones, followed by reduction, provides access to a broad range of secondary and tertiary amines. libretexts.org This strategy allows for the introduction of new carbon-based substituents with varied structural features.

Alkylation: Direct alkylation with different alkyl halides can also produce secondary and tertiary amines, although control of over-alkylation can be a challenge that requires careful methodological development.

These derivatization campaigns, especially when combined with automated synthesis platforms, can rapidly generate a large number of distinct molecules. The resulting compound library provides a rich dataset for studying structure-property relationships, purely from a chemical and physical perspective, without consideration of biological applications.

Q & A

Q. What are the established synthetic routes for (3,3-Dimethoxy-1-methylcyclobutyl)methanamine, and what are their limitations?

The compound is typically synthesized via cyclization of cyclobutane precursors followed by methanamine functionalization. Key methods include:

- Ring-opening alkylation : Cyclobutane epoxides or halides react with methanamine derivatives under basic conditions, though stereochemical control remains challenging .

- Reductive amination : Ketone intermediates (e.g., 3,3-dimethoxy-1-methylcyclobutanone) are reacted with ammonia or methylamine in the presence of reducing agents like sodium cyanoborohydride. Yields vary due to competing side reactions . Limitations include poor regioselectivity in cyclobutane functionalization and the need for inert conditions to prevent oxidation of the methoxy groups .

Q. How can the structural integrity of this compound be validated post-synthesis?

- NMR spectroscopy : - and -NMR confirm the cyclobutyl ring geometry (e.g., coupling constants for adjacent protons) and methoxy/methyl group integration .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of substituents on the strained cyclobutane ring .

Q. What preliminary biological screening assays are suitable for this compound?

- Receptor binding assays : Test affinity for amine-responsive targets (e.g., GPCRs, monoamine transporters) using radioligand displacement or fluorescence polarization .

- Enzyme inhibition studies : Screen against cytochrome P450 isoforms or metabolic enzymes due to structural similarity to bioactive amines .

- Cytotoxicity profiling : Use MTT assays on immortalized cell lines to assess baseline toxicity before in vivo studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- DFT calculations : Predict transition states for cyclobutane ring-opening reactions to guide regioselective functionalization .

- Molecular docking : Identify potential biological targets by simulating interactions with neurotransmitter receptors (e.g., serotonin receptors) .

- Solvent effect simulations : Use COSMO-RS to model solvent interactions and improve reaction yields in polar aprotic media .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Meta-analysis of SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target affinity using published datasets .

- Orthogonal assay validation : Confirm activity discrepancies using alternative methods (e.g., SPR vs. FRET for binding kinetics) .

- Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to observed effects in vivo .

Q. How does the steric strain of the cyclobutane ring influence reaction pathways?

- Kinetic isotope effects (KIE) : Study ring-opening mechanisms by substituting deuterium at strained C-H positions .

- Ring strain energy calculations : Compare activation barriers for cyclobutane vs. cyclohexane derivatives in SN2 reactions .

- Steric maps : Generate Voronoi volume analyses to predict regioselectivity in nucleophilic attacks .

Q. What advanced techniques characterize its interactions with biological membranes?

- Surface plasmon resonance (SPR) : Measure real-time binding to lipid bilayers or membrane-embedded receptors .

- NMR relaxation studies : Assess mobility and orientation in micellar or liposomal systems using - or -labeled analogs .

- Molecular dynamics (MD) simulations : Model partitioning behavior and diffusion rates across lipid layers .

Methodological Recommendations

- Stereochemical challenges : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane synthesis to enforce desired configurations .

- Scale-up protocols : Opt for flow chemistry to mitigate exothermic risks in ring-opening reactions .

- Toxicology : Prioritize Ames tests and hERG channel screening to address regulatory requirements early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.